RTI-112

描述

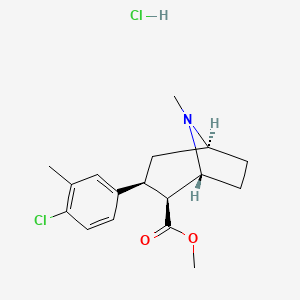

RTI-112 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.

作用机制

Target of Action

RTI-112 hydrochloride, also known as RTI 112 or Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride, primarily targets the Dopamine Transporter (DAT) . The DAT is a protein that plays a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby influencing neuronal signaling and brain function .

Mode of Action

This compound is a nonselective triple reuptake inhibitor . It inhibits the reuptake of dopamine, serotonin, and norepinephrine by blocking their respective transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system , which includes dopamine, serotonin, and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, this compound amplifies their signaling and influences various downstream effects related to mood, reward, and cognition .

Result of Action

The molecular effect of this compound involves the blockage of monoamine transporters, leading to increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft . This can result in enhanced mood, increased alertness, and other cognitive effects.

生化分析

Biochemical Properties

RTI-112 hydrochloride interacts with various enzymes and proteins, particularly the monoamine transporters. It has equipotent in vitro affinity at the SERT, NET, and DAT . These interactions influence the biochemical reactions within the body, particularly those related to the uptake of monoamines .

Cellular Effects

This compound hydrochloride influences cell function by interacting with the monoamine transporters. It affects cell signaling pathways, gene expression, and cellular metabolism. Its effects are particularly pronounced in neurons, where it can influence neurotransmitter uptake and release .

Molecular Mechanism

The molecular mechanism of action of this compound hydrochloride involves binding interactions with the monoamine transporters. It acts as a nonselective triple reuptake inhibitor, blocking the uptake of dopamine, serotonin, and norepinephrine . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrochloride change over time. It has a slower rate of onset (30–60 min) and a longer duration of action (10h) compared to other monoamine transporter inhibitors . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound hydrochloride vary with different dosages. At the ED50, almost all of the this compound occupied the SERT . A significantly higher dose was required to get >70% DAT occupancy . This compound was still able to suppress cocaine administration at the ED50, suggesting a serotonergic mechanism was responsible for this .

Metabolic Pathways

This compound hydrochloride is involved in the metabolic pathways related to the metabolism of monoamines. It interacts with the monoamine transporters, affecting the uptake of dopamine, serotonin, and norepinephrine .

Subcellular Localization

The subcellular localization of this compound hydrochloride is likely to be influenced by its interactions with the monoamine transporters. Detailed information on its subcellular localization and any effects on its activity or function is currently limited .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of RTI-112 typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:

Cyclization reactions: to form the bicyclic structure.

Substitution reactions: to introduce the chloro and methyl groups on the phenyl ring.

Esterification reactions: to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalytic processes: to enhance reaction rates.

Purification techniques: such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

RTI-112 can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl groups to carboxylic acids.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

相似化合物的比较

Similar Compounds

Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the additional methyl group.

Methyl (1R,2S,3S,5S)-3-(4-chloro-phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the methyl group on the phenyl ring.

Methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the chloro group on the phenyl ring.

Uniqueness

The unique combination of functional groups and stereochemistry in RTI-112 distinguishes it from similar compounds. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

RTI-112, a non-selective monoamine uptake inhibitor, is a compound that has garnered attention for its potential applications in neuroscience, particularly in the context of studying dopamine transport mechanisms and the treatment of cocaine addiction. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically known as 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester. It is structurally related to other tropane derivatives, which are known for their ability to interact with dopamine transporters (DAT) and inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This compound has been primarily studied for its effects on the central nervous system (CNS) and its potential therapeutic uses in treating substance use disorders.

This compound acts primarily as an inhibitor of the dopamine transporter (DAT). By binding to DAT, it prevents the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This action increases the availability of dopamine in the synaptic space, which can enhance dopaminergic signaling. The specific binding sites and interactions have been characterized through various biochemical methods, including:

- Molecular Docking Studies : These studies suggest that this compound binds to the S1 pocket of DAT, which is crucial for substrate recognition and transport inhibition .

- Cross-Linking Experiments : Research has shown that this compound can form stable complexes with DAT, providing insights into its binding dynamics and efficacy as a transporter inhibitor .

Pharmacological Profile

The pharmacological effects of this compound have been evaluated in several studies. Key findings include:

- Inhibition of Cocaine Self-Administration : In nonhuman primate models, this compound has been shown to reduce cocaine self-administration behaviors, indicating its potential as a therapeutic agent for cocaine addiction .

- Comparative Efficacy : A study comparing this compound with other monoamine uptake inhibitors demonstrated that it has a robust effect on reducing cocaine-induced behaviors, suggesting that it may be more effective than some existing treatments .

Case Study 1: Efficacy in Nonhuman Primates

A series of studies conducted on nonhuman primates evaluated the effectiveness of this compound in reducing cocaine self-administration. The findings indicated that administration of this compound significantly decreased the frequency and intensity of cocaine-seeking behavior compared to control conditions. The results support the hypothesis that DAT inhibitors can modulate addictive behaviors by altering dopaminergic signaling pathways .

Case Study 2: Clinical Implications

In a clinical context, this compound's impact on dopamine levels was assessed through neuroimaging techniques. Results showed significant alterations in brain activity patterns associated with reward processing when subjects were administered this compound. This suggests potential applications in treating disorders characterized by dysregulated dopaminergic systems, such as schizophrenia or attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPCABVKUZFZCC-DRADZWDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858385 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150653-92-2 | |

| Record name | RTI-112 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RTI-112 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BL92TSA7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does RTI-112 interact with its targets, and what are the downstream effects?

A: this compound demonstrates high affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), and a lower affinity for the norepinephrine transporter (NET) [, , ]. This means it can bind to these transporters and interfere with their normal function, which is to reuptake neurotransmitters from the synapse. While this compound shows high affinity for both DAT and SERT in vitro, in vivo studies revealed a different picture. Research indicates that at doses effective in reducing cocaine self-administration in rhesus monkeys, this compound demonstrated high SERT occupancy but no detectable DAT occupancy [, ]. This suggests a complex interplay of factors, including potential differences in drug disposition and regulatory mechanisms in vivo [].

Q2: How does the structure of this compound relate to its activity and selectivity for monoamine transporters?

A: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure affect its interaction with monoamine transporters [, ]. For example, research indicates that the 3β-(3′,4′-disubstituted phenyl)tropane-2β-carboxylic acid methyl ester scaffold of this compound is important for its high affinity for both DAT and SERT []. Further modifications to the substituents on this scaffold can fine-tune its selectivity for different transporters [].

Q3: How have computational chemistry and modeling been used to study this compound?

A: Computational approaches, including Comparative Molecular Field Analysis (CoMFA), have been employed to understand the interaction of this compound and its analogs with the dopamine transporter []. These studies have provided valuable insights into the steric and electrostatic factors influencing binding affinity and have proven useful in predicting the activity of new compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。